2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
“2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been found to exhibit significant antimicrobial activity . They have been evaluated against urease enzyme, a virulence factor in urease-positive microorganisms . The derivatives have shown promising results, with IC50 values ranging from 0.87±0.09 to 8.32±1.21 µM, compared with thiourea as the positive control (IC50 =22.54±2.34 µM) .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been studied extensively . A one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates has been described to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .
Scientific Research Applications
Anticancer Research
Compounds within this class have been explored for their anticancer properties due to their ability to interfere with various biological pathways involved in cancer cell proliferation .
Antimicrobial Agents
These compounds also exhibit antimicrobial activity and could be used in the development of new antibiotics or antiseptics .
Analgesic and Anti-inflammatory
Their analgesic and anti-inflammatory properties make them candidates for pain relief and inflammation management .
Antioxidant Development
The antioxidant potential of these compounds can be harnessed in the formulation of treatments for oxidative stress-related conditions .
Antiviral Agents
Research into antiviral applications is another area where these compounds show promise due to their ability to inhibit viral replication .
Enzyme Inhibition
They can act as enzyme inhibitors, such as carbonic anhydrase inhibitors or cholinesterase inhibitors, which have therapeutic implications in various diseases .
Energetic Materials
Some derivatives have been studied for their potential as energetic materials due to their good thermal stabilities and detonation properties .
Materials Science
Their unique chemical structure makes them useful in materials science for the development of novel materials with specific desired properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit promising cytotoxic activities through egfr and parp-1 inhibitions . These targets play crucial roles in cell proliferation and DNA repair, respectively .
Mode of Action
This interaction could lead to changes in cellular processes, such as reduced cell proliferation and impaired DNA repair .
Biochemical Pathways
Based on its potential targets, it may affect pathways related to cell proliferation and dna repair . The inhibition of these pathways could lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with other drugs.
Result of Action
Based on its potential targets, it is likely that the compound could induce cell cycle arrest and apoptosis, leading to reduced cell proliferation .
properties
IUPAC Name |
2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWXVAHGFYPRRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164679 |
Source
|
Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
CAS RN |
874591-55-6 |
Source
|
Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874591-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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